REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:11])[C:7]=1[C:8](Cl)=[O:9].C(Cl)Cl.[NH3:15]>>[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:11])[C:7]=1[C:8]([NH2:15])=[O:9]
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Name
|
|
Quantity
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0.54 g
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Type
|
reactant
|
Smiles
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ClC=1C=NC=C(C1C(=O)Cl)Cl
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Name
|
|
Quantity
|
2.6 mL
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Type
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reactant
|
Smiles
|
C(Cl)Cl
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Name
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|
Quantity
|
6.5 mL
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Type
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reactant
|
Smiles
|
N
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The residue was quenched with water
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Type
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EXTRACTION
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Details
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extracted with EtOAc
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Type
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WASH
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Details
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The organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
|
The crude product was purified by preparative HPLC on silica gel
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Name
|
|
Type
|
product
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Smiles
|
ClC=1C=NC=C(C1C(=O)N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.135 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |